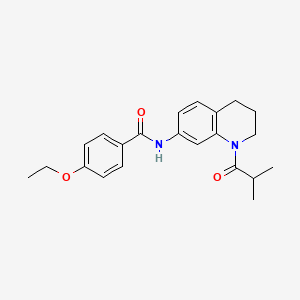

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-27-19-11-8-17(9-12-19)21(25)23-18-10-7-16-6-5-13-24(20(16)14-18)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIGXGXCTAXZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the ethoxy group or the tetrahydroquinoline ring.

Reduction: This reaction can target the carbonyl groups within the compound.

Substitution: This reaction can occur at the benzamide or tetrahydroquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological pathways and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core structure with several benzamide-tetrahydroquinoline hybrids. Key structural analogs include:

Key Observations:

- Substituent Bulk and Polarity: The ethoxy group (‑OCH₂CH₃) is less bulky than tert-butyl (‑C(CH₃)₃) but more hydrophobic than methoxy (‑OCH₃). This may enhance membrane permeability compared to methoxy analogs while maintaining moderate solubility .

- Melting Points: Analogs with polar functional groups (e.g., methanesulfonamide, melting point 236–237°C) exhibit higher melting points than those with non-polar substituents, suggesting stronger intermolecular forces .

Biological Activity

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound belonging to the tetrahydroquinoline family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H26N2O3

- Molecular Weight : 366.461 g/mol

- IUPAC Name : 4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

The biological activity of 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is primarily attributed to its interaction with various molecular targets in the body. The compound is believed to modulate enzyme activities and receptor interactions, contributing to its potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : It is suggested that the compound interacts with cellular receptors that regulate growth and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 0.5 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 0.8 | Cell cycle arrest |

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Studies have shown that similar tetrahydroquinoline derivatives possess effective antibacterial and antifungal properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Case Studies

- Antitumor Efficacy in Glioblastoma : A study evaluated the effects of a similar tetrahydroquinoline derivative on glioblastoma cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.6 µM, suggesting strong antitumor activity.

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor sizes compared to controls, indicating its potential as an effective therapeutic agent in oncology.

Q & A

Q. What are the critical steps for synthesizing 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can yield and purity be optimized?

Methodological Answer: The synthesis involves three key steps:

Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction using an aromatic amine and ketone with an acid catalyst (e.g., HCl or acetic acid) .

Isobutyryl group introduction : Acylation of the tetrahydroquinoline intermediate using isobutyryl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Benzamide coupling : Reaction with 4-ethoxybenzoyl chloride under anhydrous conditions.

Q. Optimization Strategies :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product.

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation.

- Temperature Control : Maintain low temperatures (−10°C to 0°C) during acylation to minimize side reactions.

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Based on GHS classifications for structurally similar benzamide derivatives:

- Hazards : Acute oral toxicity (H302), skin irritation (H315), serious eye damage (H319), respiratory irritation (H335) .

- Precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and N95 respirator during powder handling.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Avoid dust generation; clean with ethanol and absorbent material.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for ethoxy protons at ~1.3 ppm and aromatic protons at 6.5–8.0 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, isobutyryl C=O at ~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected m/z ~420).

- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical).

Q. How can crystallography tools like SHELX or ORTEP-3 resolve the compound’s 3D conformation?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation (acetonitrile/methanol) to obtain X-ray-quality crystals.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Software Workflow :

- Key Metrics : R-factor < 0.05, wR₂ < 0.10, and complete bond-length/angle validation.

Q. How can researchers evaluate its biological activity, such as neuroprotective or cardioprotective effects?

Methodological Answer:

- In Vitro Models :

- Cardioprotection : Langendorff perfused heart assay (e.g., ischemia/reperfusion injury model) with infarct size measurement via TTC staining .

- Neuroprotection : Primary neuronal cultures exposed to glutamate-induced excitotoxicity; cell viability assessed via MTT assay.

- Mechanistic Probes :

- Molecular Docking : Use AutoDock Vina to predict binding to targets like NMDA receptors or glycine transporters .

- Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, Bax).

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Experimental Replication : Standardize assays (e.g., fixed concentrations, cell lines) to minimize variability.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies.

- Computational Validation : MD simulations (AMBER/CHARMM) to assess ligand-target binding stability under varying conditions .

Q. What strategies are effective for investigating polymorphic forms of the compound?

Methodological Answer:

- Polymorph Screening :

- Solvent Evaporation : Test polar (ethanol) vs. non-polar (toluene) solvents.

- Thermal Analysis : DSC to identify melting points and phase transitions .

- Characterization :

- PXRD : Compare diffraction patterns of polymorphs (e.g., orthorhombic vs. monoclinic).

- Raman Spectroscopy : Detect lattice vibrations unique to each form.

Q. How can molecular docking guide mechanistic studies of its biological targets?

Methodological Answer:

- Target Selection : Prioritize receptors with structural homology to benzamide-binding proteins (e.g., GPCRs, ion channels).

- Docking Protocol :

- Protein Preparation : Retrieve target structure from PDB (e.g., 6CM4 for NMDA receptors).

- Ligand Preparation : Generate 3D conformers using Open Babel.

- Binding Site Analysis : Define active site residues via CASTp.

- Scoring : Use Glide SP/XP to rank poses by binding affinity .

- Validation : Compare docking results with mutagenesis data (e.g., alanine scanning).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.